2-(2,3-Dimethylphenoxy)butanal
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Overview
Description
2-(2,3-Dimethylphenoxy)butanal is an organic compound characterized by the presence of a butanal group attached to a 2,3-dimethylphenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dimethylphenoxy)butanal typically involves the reaction of 2,3-dimethylphenol with butanal under specific conditions. One common method involves the use of a base catalyst to facilitate the nucleophilic substitution reaction between 2,3-dimethylphenol and butanal. The reaction is typically carried out at elevated temperatures to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
Industrial production of this compound may involve more advanced techniques such as continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that enhance the reaction rate and selectivity is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)butanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The phenoxy group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3) under acidic conditions.
Major Products Formed
Oxidation: 2-(2,3-Dimethylphenoxy)butanoic acid.
Reduction: 2-(2,3-Dimethylphenoxy)butanol.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)butanal has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances and flavoring agents due to its aromatic properties.
Mechanism of Action
The mechanism of action of 2-(2,3-Dimethylphenoxy)butanal involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The phenoxy group may also interact with hydrophobic pockets in biomolecules, influencing their activity and stability .
Comparison with Similar Compounds
Similar Compounds
- 2-Methylpropanal
- 2-Methylbutanal
- 3-Methylbutanal
Comparison
2-(2,3-Dimethylphenoxy)butanal is unique due to the presence of both the phenoxy and butanal groups, which confer distinct chemical and physical properties. Compared to other branched aldehydes like 2-methylpropanal and 3-methylbutanal, it has a more complex structure that can participate in a wider range of chemical reactions and interactions .
Properties
CAS No. |
833460-86-9 |
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Molecular Formula |
C12H16O2 |
Molecular Weight |
192.25 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)butanal |
InChI |
InChI=1S/C12H16O2/c1-4-11(8-13)14-12-7-5-6-9(2)10(12)3/h5-8,11H,4H2,1-3H3 |
InChI Key |
BPSWXYSSUMVTHT-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C=O)OC1=CC=CC(=C1C)C |
Origin of Product |
United States |
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